(Butan-2-yl)[(3-fluorophenyl)methyl]amine
Overview
Description
“(Butan-2-yl)[(3-fluorophenyl)methyl]amine” is a chemical compound with the molecular formula C11H16FN . It has a molecular weight of 181.25 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butan-2-yl group, a 3-fluorophenyl group, and a methylamine group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .
Scientific Research Applications
Identification and Analysis in Designer Drugs
- Identification in Designer Drugs : A study by Matsumoto et al. (2006) identified N-methyl-4-(3,4-methylenedioxyphenyl)butan-2-amine, a homologue of (Butan-2-yl)[(3-fluorophenyl)methyl]amine, in illegal designer drugs in Japan. This highlights its relevance in forensic science for the identification of novel psychoactive substances (Matsumoto et al., 2006).
Chemical Synthesis and Modifications
- Synthesis of Complex Molecules : The synthesis of secondary amines, including structures similar to this compound, has been reported in the context of medicinal chemistry. Edwards et al. (1990) described a method for synthesizing secondary amines using the Mitsunobu reaction, demonstrating the compound's utility in complex organic syntheses (Edwards et al., 1990).
Material Science Applications
- Development of Polymer Electrolytes : In the field of material science, Kim et al. (2011) synthesized guanidinium-functionalized anion exchange polymer electrolytes using a fluorophenyl-amine reaction, showcasing the application of similar compounds in advanced materials (Kim et al., 2011).
Pharmaceutical Research
- Intermediate in Drug Synthesis : Compounds like this compound serve as key intermediates in pharmaceutical research. A study by Kolla et al. (2006) discussed its use in the synthesis of repaglinide, an antidiabetic drug (Kolla et al., 2006).
Analytical Chemistry
- Fluorescent Dye for Potassium Ion Detection : Tanha et al. (2014) explored the use of a fluorescent dye structurally related to this compound for the detection of potassium ions, demonstrating its potential in analytical applications (Tanha et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as synthetic cathinones, are known to interact with multiple receptors .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been shown to have diverse pharmacokinetic profiles .
Result of Action
Similar compounds have been shown to have diverse biological activities .
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]butan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-3-9(2)13-8-10-5-4-6-11(12)7-10/h4-7,9,13H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTBARWCBNIGDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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